molecular formula C11H7F3N2O2 B575826 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid CAS No. 164341-38-2

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid

Cat. No. B575826
CAS RN: 164341-38-2
M. Wt: 256.184
InChI Key: SZDPAVXDLOQXCA-UHFFFAOYSA-N
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Description

This compound is an arylimidazole derivative . It includes multiple functional groups: aniline, methyl, and imidazole . Hence, the compound is readily available for further functionalization .


Synthesis Analysis

The synthesis of this compound involves the use of a benzoic acid building block, which can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Molecular Structure Analysis

The molecular formula of the compound is C12H9F3N2O2 . It has a molecular weight of 270.21 g/mol .


Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass is 270.06161202 g/mol .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

Nitisinone, a compound related to the specified chemical structure, was studied for its degradation processes using LC-MS/MS. This research aimed to understand the stability of nitisinone under different conditions and its degradation products, contributing to a better understanding of its environmental impact and potential medical applications (Barchańska et al., 2019).

Pharmacological Evaluation and Molecular Docking Studies

Research on novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties was conducted. This study showcases the potential of structurally similar compounds to "3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid" in developing alternative therapeutic agents, highlighting the versatility of these chemical frameworks in medicinal chemistry (Raut et al., 2020).

Ionic Liquids Phase Behavior and Applications

A review article focused on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aliphatic and aromatic compounds. This research underlines the significance of these compounds in creating environmentally friendly solvents with tunable properties for diverse applications, from extraction processes to the separation of target molecules from aqueous solutions (Visak et al., 2014).

Antioxidant Capacity Reaction Pathways

The study on ABTS/PP decolorization assays provides insights into the antioxidant capacities of compounds, including those structurally related to "3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid". Understanding these reaction pathways aids in assessing the potential antioxidant properties of new compounds (Ilyasov et al., 2020).

Metals' Influence on Biologically Important Ligands

This review highlights the impact of metals on the electronic systems of biologically significant ligands, including benzoic acid derivatives. It underscores the importance of understanding how metals interact with such ligands, which is crucial for the development of metal-based drugs and for elucidating the mechanisms of metal toxicity (Lewandowski et al., 2005).

Future Directions

The compound can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED . The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .

properties

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-7(10(17)18)4-9(5-8)16-2-1-15-6-16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPAVXDLOQXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695272
Record name 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid

CAS RN

164341-38-2
Record name 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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